(2,2,2-Trifluoroacetyl)-d-leucine

Description

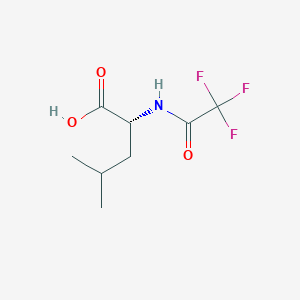

Structure

3D Structure

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

(2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m1/s1 |

InChI Key |

NTPXJGMMHSVWMF-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (2,2,2-Trifluoroacetyl)-D-Leucine

Topic: (2,2,2-Trifluoroacetyl)-d-leucine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Exploiting Fluorine-Induced Lipophilicity and D-Stereochemistry in Chiral Recognition and Drug Design

Executive Summary

(2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu) represents a specialized intersection of organofluorine chemistry and chiral amino acid derivatives. Unlike its naturally occurring L-isomer, the D-enantiomer offers unique resistance to enzymatic proteolysis, making it a critical scaffold in peptidomimetic drug design. Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl group significantly alters the acidity of the amide proton, enhancing its utility as a probe in Nuclear Magnetic Resonance (NMR) chiral recognition studies. This guide details the physicochemical properties, synthesis, and high-value applications of N-TFA-D-Leu, providing a roadmap for its integration into analytical and therapeutic workflows.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The introduction of the trifluoroacetyl group onto the D-leucine backbone fundamentally changes the molecule's solubility and intermolecular interaction potential compared to the native amino acid.

| Property | Data / Description |

| Chemical Name | N-(2,2,2-Trifluoroacetyl)-D-leucine |

| Common Abbreviations | N-TFA-D-Leu, D-Leu(Tfa)-OH |

| Molecular Formula | C₈H₁₂F₃NO₃ |

| Molecular Weight | 227.18 g/mol |

| CAS Number | Note: 1480-30-4 refers to the L-isomer. The D-isomer is the enantiomer. |

| Physical State | White to off-white crystalline powder |

| Melting Point | 98–100 °C (Consistent with L-isomer data) |

| Solubility | Soluble in alcohols (MeOH, EtOH), organic solvents (CHCl₃, EtOAc); limited water solubility compared to free Leu. |

| pKa (Carboxyl) | ~3.5 (Acidity increased by inductive effect of CF₃ group) |

| Chirality | D-Configuration (R-enantiomer at α-carbon) |

The Fluorine Effect

The trifluoromethyl (CF₃) group is highly electronegative. Its presence:

-

Increases Lipophilicity: Facilitates membrane permeability in drug candidates.

-

Enhances NH Acidity: The amide proton becomes a better hydrogen bond donor, crucial for binding in chiral stationary phases (CSPs) and NMR solvating agents.

-

Metabolic Stability: The N-TFA bond is robust against standard proteases but can be cleaved under specific basic conditions (orthogonal protection).

Synthesis & Manufacturing

Core Directive: The synthesis of N-TFA-D-Leu requires anhydrous conditions to prevent hydrolysis of the acylating agent. The following protocol utilizes Trifluoroacetic Anhydride (TFAA), preferred for its high reactivity.

Reagents

-

Substrate: D-Leucine (≥99% ee)

-

Acylating Agent: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate (ETFA)

-

Solvent: Dichloromethane (DCM) or anhydrous Methanol (if using ETFA)

-

Base: Triethylamine (TEA) or Pyridine (to scavenge acid)

Step-by-Step Protocol (TFAA Method)

-

Suspension: Suspend D-Leucine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

-

Activation: Cool the mixture to 0°C in an ice bath. Add Triethylamine (22 mmol) dropwise. The amino acid will solubilize as the salt forms.

-

Acylation: Add Trifluoroacetic Anhydride (11 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will be negative for product; UV active).

-

Quenching: Quench with ice-cold water (20 mL).

-

Extraction: Acidify the aqueous layer to pH 2 with 1N HCl and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate.

Process Visualization

Caption: Synthetic pathway for N-TFA-D-Leu via anhydride acylation, highlighting the critical pH transition for isolation.

Analytical Applications: Chiral Recognition

N-TFA-D-Leu plays a pivotal role in Chiral Solvating Agent (CSA) research for NMR spectroscopy. Due to the fluorine atoms, it serves as a highly sensitive "reporter" molecule.

Mechanism of Action in NMR

When N-TFA-D-Leu is placed in a solution with a chiral selector (e.g., Quinine, Bis-thiourea sensors), it forms transient diastereomeric complexes.

-

The Reporter: The CF₃ group appears as a sharp singlet in ¹⁹F NMR.

-

The Split: In a racemic mixture (DL), the chiral selector interacts differently with D- and L- forms, causing the CF₃ signal to split (chemical shift non-equivalence, Δδ).

-

Why D-Leu? Using pure N-TFA-D-Leu allows researchers to assign the specific peaks in a racemic spectrum, validating the sensor's enantioselectivity.

Chiral Interaction Model

Caption: Mechanism of ¹⁹F NMR enantiodiscrimination. The chiral selector differentiates N-TFA-D-Leu from its L-counterpart via H-bonding.

Synthetic Utility in Drug Development[1]

Proteolytic Resistance

Incorporating N-TFA-D-Leu into peptide sequences prevents degradation by endogenous peptidases, which typically recognize L-amino acids. This extends the half-life of peptide-based therapeutics.

Orthogonal Protection Strategy

In complex synthesis, the Trifluoroacetyl group (Tfa) offers orthogonal stability compared to standard Boc/Fmoc groups:

-

Tfa Removal: Mild base (e.g., NaBH₄ in EtOH or aqueous Piperidine).

-

Boc Removal: Strong acid (TFA/DCM).

-

Fmoc Removal: Secondary amines (Piperidine).

-

Benefit: Allows selective deprotection of specific sites without disturbing the Tfa-protected D-leucine residue.

Lipophilic Modification

The Tfa group increases the partition coefficient (LogP) of the molecule. This is utilized in "Prodrug" strategies where the N-TFA derivative is designed to cross the Blood-Brain Barrier (BBB) more effectively than the free amino acid.

References

-

PubChem. Leucine, trifluoroacetyl-isopropyl ester (Compound Summary).[1] National Library of Medicine. Available at: [Link]

-

Tedesco, C., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.[2][3][4][5][6] The Journal of Organic Chemistry.[7][4] Available at: [Link]

-

Uccello-Barretta, G., et al. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids.[8] Royal Society of Chemistry. Available at: [Link]

-

ChemSrc. N-(2,2,2-Trifluoroacetyl)-L-leucine CAS 1480-30-4 Data.[9] Available at: [Link]

Sources

- 1. Leucine, trifluoroacetyl-isopropyl ester | C11H18F3NO3 | CID 529796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. L-Leucine,N-(2,2,2-trifluoroacetyl) | CAS#:1480-30-4 | Chemsrc [chemsrc.com]

(2,2,2-Trifluoroacetyl)-d-leucine synthesis and purification

This guide details the synthesis, purification, and characterization of (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu). It is designed for researchers requiring high optical purity for applications in chiral resolution, peptide synthesis, or NMR enantiodiscrimination.

Part 1: Executive Summary & Technical Context

Target Molecule: (2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid CAS Registry: 113732-68-2 (Generic N-TFA-Leu), 1480-30-4 (L-isomer reference) Key Utility:

-

Chiral Solvating Agent (CSA): The trifluoroacetyl group acts as a powerful "handle" for 19F NMR, allowing for the discrimination of enantiomers in complex mixtures.

-

Peptide Synthesis: Serves as an orthogonal protecting group that is stable to mild acid but removable with mild base (e.g., aqueous piperidine or dilute NaOH).

-

Volatility: Increases the volatility of the amino acid, facilitating Gas Chromatography (GC) analysis without racemization.

Mechanism of Action: The synthesis utilizes a Schotten-Baumann reaction . The amino group of D-leucine acts as a nucleophile, attacking the carbonyl carbon of trifluoroacetic anhydride (TFAA). The base (NaOH) serves two critical roles:

-

Solubilization: Converts the zwitterionic D-leucine into its soluble carboxylate form.

-

Scavenging: Neutralizes the trifluoroacetic acid by-product, driving the equilibrium forward and preventing acid-catalyzed reversal.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| D-Leucine | 1.0 | Substrate | >99% ee (Chiral Grade) |

| Trifluoroacetic Anhydride (TFAA) | 1.2 - 1.5 | Acylating Agent | Reagent Grade (>99%) |

| Sodium Hydroxide (NaOH) | 2.0 - 2.5 | Base/Solubilizer | 1M - 2M Aqueous Solution |

| Hydrochloric Acid (HCl) | N/A | Quench/Precipitation | 6M and 1M Aqueous |

| Diethyl Ether / Ethyl Acetate | N/A | Extraction Solvent | ACS Grade |

| Toluene / Hexane | N/A | Recrystallization | ACS Grade |

Synthesis Workflow (Schotten-Baumann Method)

Step 1: Solubilization

-

Charge a round-bottom flask with D-Leucine (10 mmol, 1.31 g) .

-

Add 1M NaOH (20 mL) . Stir at room temperature until the solution is clear and homogeneous.

-

Checkpoint: If the solution is not clear, the amino acid is not fully deprotonated. Check pH; it must be >10.

-

Step 2: Acylation (Exothermic Control) 3. Cool the reaction mixture to 0–5°C using an ice-water bath. 4. Add Trifluoroacetic Anhydride (1.7 mL, ~12 mmol) dropwise over 30 minutes.

- Critical Control: Vigorous stirring is essential. TFAA is immiscible with water and reacts rapidly. Localized heating can cause hydrolysis of the anhydride before it reacts with the amine.

- Maintain pH > 9 by adding supplementary dilute NaOH if necessary (monitor with pH paper or probe).

- Allow the mixture to warm to room temperature and stir for 2 hours .

Step 3: Isolation 7. Cool the mixture back to 0°C. 8. Acidify carefully with 6M HCl to pH 1–2 .

- Observation: The product, N-TFA-D-Leucine, is hydrophobic and will precipitate as a white solid or form an oil that solidifies upon standing.

- Extraction (Preferred for high yield): If precipitation is partial, extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .

- Combine organic layers and wash with 0.1M HCl (1 x 10 mL) followed by Brine (1 x 10 mL) .

- Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap at 40°C).

Purification Strategy

Primary Method: Recrystallization The crude solid is often chemically pure but may contain trace water or TFA.

-

Dissolve the crude solid in a minimum amount of hot Toluene (~80°C).

-

Add Hexane (or Petroleum Ether) dropwise until persistent cloudiness appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white needles and dry in a vacuum desiccator over P₂O₅.

Alternative: Recrystallization from Water/Methanol (volatile, but lower recovery) or Benzene/Petroleum Ether (traditional, high purity).

Part 3: Visualization of Workflow

The following diagram outlines the critical decision nodes and process flow for the synthesis.

Caption: Step-by-step logic flow for the Schotten-Baumann synthesis of N-TFA-D-Leucine.

Part 4: Characterization & Quality Control

To validate the synthesis, compare your data against these standard parameters. Note that D-isomer properties are the "mirror" of the common L-isomer.

Physical Properties

| Property | Specification | Notes |

| Appearance | White crystalline solid | Needles or plates |

| Melting Point | 96 – 99°C | Sharp range indicates high purity. Broad range (>2°C) suggests water/solvent retention. |

| Solubility | Soluble in Ethanol, EtOAc, CHCl₃ | Sparingly soluble in water (acidic form). |

Analytical Data

-

Optical Rotation (

):-

L-Isomer Reference:

(c=1, EtOH) or similar negative value in alcohol. -

D-Isomer Target: Positive (+) rotation in Ethanol. (Note: Rotation is solvent-dependent; in Pyridine, the sign may invert).

-

Validation: Measure the specific rotation of your starting D-Leucine (

in 6M HCl) to confirm starting material identity.

-

-

1H NMR (CDCl₃, 400 MHz):

- 9.5-10.0 (br s, 1H, -COOH )

- 6.8-7.2 (d, 1H, -NH -)

-

4.6-4.7 (m, 1H,

-

1.6-1.8 (m, 3H,

-

0.9-1.0 (dd, 6H,

-

19F NMR (CDCl₃):

-

Single singlet around -76 ppm .

-

Diagnostic: Presence of multiple fluorine peaks indicates impurities or racemization (if using a chiral solvating agent).

-

-

IR Spectroscopy:

-

Strong Carbonyl bands: ~1720 cm⁻¹ (Acid C=O) and ~1550 cm⁻¹ (Amide II).

-

C-F stretch: Strong bands in the 1100–1300 cm⁻¹ region.

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TFAA before reaction. | Increase stirring speed; ensure temperature is <5°C during addition. |

| Oily Product | Residual solvent or impurities. | Triturate the oil with cold Hexane/Pentane to induce crystallization. |

| Racemization | pH too high (>12) or temp too high. | Keep pH strictly between 9-10; do not exceed room temp during reaction. |

| Broad Melting Point | Wet product. | Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours. |

References

- Schotten-Baumann Acylation Protocol: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

Synthesis of N-TFA Amino Acids : Weygand, F., & Csendes, E. (1952). N-Trifluoroacetyl-amino acids. Angewandte Chemie.

-

Use in Chiral Resolution : Uccello-Barretta, G., et al. (2022). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids. RSC Advances.

-

Physical Properties (L-Leucine Reference) : National Institute of Standards and Technology (NIST). L-Leucine WebBook.

-

Chiral Separation Methodology : BenchChem Technical Support. Chiral Separation of N-Acetyl/TFA Amino Acids.

Technical Guide: (2,2,2-Trifluoroacetyl)-d-leucine in Research

Executive Summary

(2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-leucine) is a fluorinated derivative of the non-canonical amino acid D-leucine. In modern biochemical and pharmaceutical research, it serves three critical functions:

-

NMR Probe for Chirality: It acts as a standard "model substrate" for evaluating the efficacy of novel Chiral Solvating Agents (CSAs) via 19F and 1H NMR spectroscopy.

-

Enzymatic Substrate: It is a specific ligand for D-aminoacylase , enabling the kinetic resolution of racemic mixtures and the characterization of bacterial enzymes.

-

Synthetic Building Block: It functions as a protected intermediate in the synthesis of metabolically stable peptidomimetics, where the trifluoroacetyl group modulates lipophilicity and electronic character.

Chemical Profile & Properties[1][2][3]

| Property | Data |

| IUPAC Name | (2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

| Molecular Formula | C₈H₁₂F₃NO₃ |

| Molecular Weight | 227.18 g/mol |

| Chirality | D-enantiomer (R-configuration) |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water (pH dependent) |

| pKa | ~3.5 (COOH), Amide N-H is non-basic due to electron-withdrawing CF₃ |

| Key Feature | The CF₃ group provides a strong singlet in 19F NMR (~ -76 ppm), highly sensitive to chiral environments.[1] |

Application: 19F NMR Chiral Discrimination Studies

One of the most prevalent uses of N-TFA-D-leucine is as a benchmarking analyte for Chiral Solvating Agents (CSAs). Researchers synthesizing new CSAs (e.g., quinine derivatives, thioureas, or macrocycles) use N-TFA-D-leucine to quantify their agent's ability to distinguish enantiomers.

Mechanism of Action

The trifluoroacetyl group acts as a "reporter" moiety. When N-TFA-D-leucine binds non-covalently to a CSA, it forms a diastereomeric complex. The strong electron-withdrawing nature of the fluorine atoms makes the CF₃ signal in 19F NMR extremely sensitive to the local magnetic environment, resulting in distinct chemical shift splitting (

Workflow: Enantiodiscrimination Assay

-

Sample Prep: Dissolve racemic N-TFA-leucine (or pure D-isomer) in CDCl₃ or C₆D₆.

-

CSA Addition: Add the Chiral Solvating Agent (e.g., a bis-thiourea derivative) at a 1:1 or 2:1 molar ratio.

-

Detection: Acquire 19F NMR spectra.

-

Analysis: Measure the separation (splitting) of the CF₃ singlet. A larger split indicates superior chiral recognition.

Figure 1: Mechanism of chiral recognition in NMR spectroscopy using N-TFA-D-leucine as a probe.

Application: Enzymatic Kinetic Resolution (D-Aminoacylase)

N-TFA-D-leucine is a specific substrate for D-aminoacylase (EC 3.5.1.81), an enzyme found in bacteria (e.g., Alcaligenes, Streptomyces) and some mammalian tissues. Unlike L-aminoacylases, which process natural amino acids, D-aminoacylases specifically hydrolyze the amide bond of N-acyl-D-amino acids.

Research Utility

-

Enzyme Characterization: It is used to map the substrate specificity of newly isolated D-aminoacylases. The rate of hydrolysis is compared against N-acetyl or N-chloroacetyl derivatives to understand the enzyme's active site pocket (fluorine's steric bulk vs. hydrogen).

-

Production of Pure D-Leucine: It enables the production of enantiopure D-leucine from racemic N-TFA-leucine. The enzyme hydrolyzes only the D-isomer, leaving the L-isomer as the N-protected derivative, which can be easily separated by solvent extraction.

Experimental Protocol: Enzymatic Hydrolysis Assay

Objective: Determine the specific activity of D-aminoacylase towards N-TFA-D-leucine.

-

Substrate Preparation: Prepare a 20 mM solution of N-TFA-D-leucine in 50 mM Tris-HCl buffer (pH 7.5). Adjust pH with NaOH if necessary.

-

Enzyme Initiation: Add 10 µL of purified D-aminoacylase (or cell lysate) to 990 µL of substrate solution.

-

Incubation: Incubate at 30°C for 30 minutes.

-

Quenching: Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) or by heating to 95°C for 5 minutes.

-

Analysis: Analyze the supernatant via HPLC (C18 column) or Ninhydrin assay.

-

Note: Ninhydrin reacts with the released free amine (D-leucine) but not the protected substrate, providing a direct colorimetric readout of activity.

-

Figure 2: Kinetic resolution workflow for separating D-leucine using D-aminoacylase.

Application: Peptide Synthesis & Peptidomimetics

In medicinal chemistry, the N-TFA group is used not just as a temporary protecting group, but often as a permanent modification to alter the physicochemical properties of peptide drugs.

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the N-terminus, improving membrane permeability.

-

Metabolic Stability: The N-TFA amide bond is more resistant to enzymatic cleavage by standard proteases compared to acetyl or formyl groups, extending the half-life of peptide drugs.

-

Antimicrobial Peptides: Research on peptides like brevinin has shown that incorporating D-leucine (and its acylated derivatives) disrupts alpha-helical structures, preventing hemolysis while maintaining antibacterial activity.

Synthesis Protocol: Preparation of N-TFA-D-Leucine

For researchers needing to synthesize this compound in-house for use as a standard or intermediate.

Reaction:

Step-by-Step Methodology:

-

Reagents: D-Leucine (1.31 g, 10 mmol), Trifluoroacetic anhydride (TFAA) (2.10 g, 10 mmol), Trifluoroacetic acid (TFA) (10 mL).

-

Setup: Place D-leucine in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add TFA (solvent) to dissolve/suspend the amino acid. Cool to 0°C in an ice bath.

-

Acylation: Dropwise add TFAA. The reaction is exothermic; maintain temperature < 10°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. The solution should become clear.

-

Workup: Remove excess TFA and TFAA under reduced pressure (rotary evaporator).

-

Purification: Recrystallize the residue from a mixture of toluene/hexane or diethyl ether/petroleum ether.

-

Validation:

-

Melting Point: ~100-102°C (Verify against literature).

-

19F NMR: Single peak at ~ -76.0 ppm (relative to CFCl₃).

-

References

-

ACS Publications. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry.

-

National Institutes of Health (NIH). (2011). Engineering the substrate specificity of Alcaligenes D-aminoacylase useful for the production of D-amino acids. PubMed.

-

Royal Society of Chemistry. (2021). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids. RSC Advances.

-

MDPI. (2023). Expanded Substrate Specificity in D-Amino Acid Transaminases. Molecules.

-

BenchChem. (2025).[2] N-Acetyl-N-methyl-D-leucine Synthesis and Protocols. Technical Support Center.

Sources

Technical Guide: Solubility and Stability of (2,2,2-Trifluoroacetyl)-D-leucine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility dynamics, and stability profile of (2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu).[1] Designed for drug development professionals and analytical chemists, this document moves beyond basic data sheets to explore the mechanistic impact of the trifluoroacetyl protecting group on the D-leucine backbone. It details critical protocols for solubility determination and stress testing, emphasizing the preservation of enantiomeric purity in chiral applications.

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8]

(2,2,2-Trifluoroacetyl)-D-leucine is a derivative of the non-proteinogenic amino acid D-leucine, modified at the N-terminus with a trifluoroacetyl (TFA) group.[1] This modification dramatically alters the molecule's electronic and solubility landscape compared to the free amino acid.

Core Data

| Property | Specification |

| Chemical Name | (2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

| Common Name | N-TFA-D-Leucine |

| CAS Registry Number | 1480-30-4 |

| Molecular Formula | C |

| Molecular Weight | 227.18 g/mol |

| Physical State | White to off-white crystalline solid |

| Chirality | D-enantiomer ( |

Structural Impact of the TFA Group

The introduction of the highly electronegative trifluoroacetyl group creates a "push-pull" electronic environment that defines the molecule's behavior:

-

Increased Acidity: The electron-withdrawing effect of the CF

group lowers the pKa of the amide proton (NH), making it more acidic than in non-fluorinated acetamides. -

Enhanced Lipophilicity: The fluorinated tail significantly increases the molecule's solubility in organic solvents while reducing water solubility compared to free D-leucine.[1]

-

Volatility: The TFA group disrupts intermolecular hydrogen bonding networks, rendering the molecule sufficiently volatile for Gas Chromatography (GC) applications without prior esterification of the carboxyl group (though esterification is common for optimal peak shape).

Figure 1: Functional decomposition of N-TFA-D-Leucine showing the impact of the TFA moiety on adjacent chemical groups.[1]

Solubility Dynamics

The solubility of N-TFA-D-Leu is governed by the competition between its hydrophobic side chain/fluorinated cap and its hydrophilic carboxyl head.[1]

Solvent Compatibility Matrix

Unlike free leucine, which is zwitterionic and highly polar, N-TFA-D-Leu behaves as a weak acid with significant organic character.[1]

| Solvent Class | Solubility Rating | Mechanistic Insight |

| Alcohols (MeOH, EtOH) | High | Excellent solvation of both the polar carboxyl and lipophilic TFA/alkyl regions.[1] |

| Polar Aprotic (DMSO, DMF) | High | Disrupts inter-molecular H-bonds; preferred for stock solutions (>30 mg/mL).[1] |

| Chlorinated (DCM, Chloroform) | Moderate to High | Good solubility due to the lipophilic nature of the TFA group. |

| Water (Acidic/Neutral) | Low | The protonated form (COOH) is sparingly soluble due to the hydrophobic TFA and isobutyl groups. |

| Water (Basic, pH > 7.5) | High | Deprotonation to the carboxylate anion (COO⁻) drastically increases aqueous solubility. |

Protocol: Solubility Determination Workflow

Objective: To determine the thermodynamic solubility limit in a target solvent.

-

Preparation: Weigh approximately 10 mg of N-TFA-D-Leu into a glass vial.

-

Incremental Addition: Add the target solvent in 100 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]

-

Visual Check: Inspect for clarity. If undissolved solids remain after 1 mL total volume, the solubility is <10 mg/mL.

-

Quantification (Optional): Filter the saturated solution (0.22 µm PTFE filter) and analyze via HPLC-UV (210 nm) against a standard curve prepared in methanol.

Stability Profile

The stability of N-TFA-D-Leu is critical for its use as a chiral standard or intermediate.[1] The two primary degradation risks are hydrolysis (loss of the protecting group) and racemization (loss of chiral purity).

Hydrolytic Stability

The N-TFA amide bond is chemically distinct from standard acetyl amides.[1]

-

Acid Stability: Generally stable.[1] N-TFA groups resist cleavage in mild to moderate acidic conditions (e.g., 1M HCl, TFA/DCM mixtures), making them robust during carboxyl group manipulations.

-

Base Instability: Highly labile.[1] The electron-withdrawing CF

group makes the carbonyl carbon more electrophilic, rendering it susceptible to nucleophilic attack by hydroxide ions.[1] Avoid storage in basic buffers (pH > 9) for prolonged periods.

Thermal and Chiral Stability

-

Thermal: Stable in solid state at room temperature.[1] Melting point analysis (typically >80°C) should show a sharp endotherm; broadening indicates degradation.

-

Racemization: The "D" configuration is at risk during activation (e.g., coupling reactions using EDC/DCC). The formation of an oxazolone (azlactone) intermediate is promoted by the N-acyl group, leading to rapid racemization if basic additives (like Triethylamine) are present during coupling.

Figure 2: Stability map illustrating the divergent pathways of hydrolysis (pH-driven) and racemization (activation-driven).[1]

Protocol: Forced Degradation Stress Test

Objective: Validate the stability of N-TFA-D-Leu under storage conditions.

-

Control: Prepare a 1 mg/mL solution in Methanol (Reference).

-

Acid Stress: Dissolve in 0.1 M HCl. Incubate at 40°C for 24 hours.

-

Base Stress: Dissolve in 0.1 M NaOH. Incubate at Room Temperature for 4 hours.

-

Oxidative Stress: Dissolve in 3% H

O -

Analysis: Neutralize samples and analyze via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

-

Pass Criteria: >99% recovery for Acid/Oxidative samples.

-

Expected Failure: Base stress samples will likely show significant conversion to free D-leucine (retention time shift).[1]

-

Handling and Storage Recommendations

To maintain the integrity of N-TFA-D-Leucine, adhere to the following "Self-Validating" storage system:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) | Minimizes thermal energy available for spontaneous hydrolysis or crystal lattice rearrangement.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption.[1] The compound is not highly hygroscopic but surface moisture can catalyze hydrolysis. |

| Container | Amber Glass | Protects against potential (though low) photodegradation; glass prevents leaching of plasticizers by the fluorinated moiety. |

| Re-test Date | 12 Months | Verify purity via Melting Point or HPLC before use in critical synthesis. |

References

-

PubChem. (n.d.).[2][3] Leucine, trifluoroacetyl-isopropyl ester (Related N-TFA Derivative Data). National Library of Medicine.[3] Retrieved from [Link]

-

Goodman, M., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

The Chiral Architecture and Utility of (2,2,2-Trifluoroacetyl)-D-Leucine

The following technical guide details the chirality, synthesis, and application of (2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu), a critical chiral selector and derivatizing agent in enantioselective analysis.

Executive Summary

In the high-stakes arena of chiral drug development, N-(2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu) serves a dual function: it is both a robust Chiral Solvating Agent (CSA) precursor and a fundamental ligand for Chiral Stationary Phases (CSPs) . Its utility stems from the electron-withdrawing trifluoroacetyl group, which significantly enhances the acidity of the amide proton (

Molecular Architecture & Chiral Mechanics

Structural Analysis

The efficacy of N-TFA-D-Leu lies in its specific "three-point" interaction potential. The molecule possesses three distinct zones critical for chiral recognition:

-

The Chiral Center: The D-configuration (R-stereocenter) of the leucine backbone provides the steric environment.

-

The Amide Proton (H-Bond Donor): The

group pulls electron density from the carbonyl, which in turn pulls density from the nitrogen, making the N-H proton more acidic and a stronger hydrogen bond donor. -

The Carbonyl Oxygen (H-Bond Acceptor): Acts as a docking site for analyte protons.

The "Fluorine Effect" in Chirality

Unlike N-Acetyl-D-leucine, the trifluoroacetyl variant exhibits unique solubility and volatility profiles.

-

NMR Utility: The

group serves as a sensitive -

GC Utility: The high volatility induced by fluorine substitution makes N-TFA-D-Leu esters ideal for gas chromatography stationary phases (e.g., Chirasil-Val analogs).

Synthesis & Preparation Protocol

Objective: Synthesize high-purity N-TFA-D-Leu from D-Leucine and Trifluoroacetic Anhydride (TFAA).

Reagents & Equipment

-

Substrate: D-Leucine (≥99% ee).

-

Reagent: Trifluoroacetic Anhydride (TFAA).[1]

-

Solvent: Dichloromethane (DCM) or Trifluoroacetic Acid (TFA).

-

Apparatus: Flame-dried round-bottom flask, inert gas (Ar/N2) line.

Step-by-Step Synthesis Workflow

-

Slurry Formation: Suspend D-Leucine (10 mmol) in anhydrous DCM (20 mL) at 0°C.

-

Acylation: Dropwise add TFAA (12 mmol) under nitrogen atmosphere. The reaction is exothermic; maintain temperature < 5°C to prevent racemization.

-

Reflux: Allow the mixture to warm to room temperature, then gently reflux for 2 hours until the solution becomes clear (indicating consumption of the amino acid zwitterion).

-

Work-up:

-

Concentrate in vacuo to remove excess TFAA and solvent.

-

Redissolve the residue in toluene and evaporate again (azeotropic removal of TFA).

-

-

Crystallization: Recrystallize from n-hexane/ethyl acetate to yield white needles.

Critical Quality Attribute (CQA): The product must be free of residual TFA, which can degrade sensitive analytes during subsequent derivatization.

Visualization: Synthesis Pathway

Figure 1: Synthetic pathway for N-TFA-D-Leucine involving acylation and purification.

Applications in Chiral Resolution

Method A: Chiral Derivatizing Agent (CDA) for Amines

N-TFA-D-Leu is often converted to its acid chloride (N-TFA-D-Leucyl chloride) to react with racemic amines. This converts the enantiomer pair into a diastereomer pair.[2]

Mechanism:

Protocol:

-

Activation: React N-TFA-D-Leu with Thionyl Chloride (

) to form the acid chloride. -

Derivatization: Mix the acid chloride with the target racemic amine in

with excess pyridine. -

Analysis: Analyze via

NMR. The diastereomers will show distinct chemical shifts (

Method B: Chiral Solvating Agent (CSA) in NMR

For certain analytes (like chiral sulfoxides or phosphine oxides), N-TFA-D-Leu can be used directly as a CSA without covalent bond formation.

Mechanism: The N-TFA-D-Leu forms a transient diastereomeric association complex via hydrogen bonding.

-

Complex A:

-

Complex B:

Because Complex A and Complex B have different thermodynamic stabilities and geometries, the nuclei experience different magnetic environments.

Visualization: Chiral Recognition Mechanism

Figure 2: Differential complexation leading to NMR signal splitting (Anisochrony).

Data Analysis & Validation

Quantitative Analysis Table

When using N-TFA-D-Leu as a derivatizing agent, the following parameters are critical for validating the method.

| Parameter | Description | Target Value |

| Chemical shift difference between diastereomers | > 0.02 ppm (for baseline resolution) | |

| Reaction Yield | Conversion of amine to amide | > 98% (to prevent kinetic resolution) |

| Racemization | Loss of chiral integrity during synthesis | < 0.1% |

| Solvent Choice | NMR Solvent |

Self-Validating Protocol (Trustworthiness)

To ensure the observed split is due to chirality and not impurities:

-

Blank Run: Run the NMR of pure N-TFA-D-Leu.

-

Racemic Test: Derivatize a known racemic standard of the amine. You must see a 1:1 split doublet.

-

Spike Test: Spike the sample with a pure enantiomer of the amine. One peak of the doublet should increase in intensity.

References

-

Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews.

-

Sullivan, G. R., & Dale, J. A. (1969). Nonequivalence of the NMR spectra of enantiomers in optically active solvents. Journal of Organic Chemistry.

-

Goldman, M., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry.

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.

Sources

Safety and handling of (2,2,2-Trifluoroacetyl)-d-leucine

Technical Monograph: Safety & Handling of (2,2,2-Trifluoroacetyl)-d-leucine

Executive Summary

(2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leucine) is a specialized amino acid derivative widely utilized in chiral resolution, peptide synthesis, and as a chiral solvating agent in NMR spectroscopy. While chemically stable under neutral conditions, the presence of the trifluoroacetyl (TFA) group introduces specific handling requirements due to its potential for hydrolysis and the subsequent release of trifluoroacetic acid (TFA). This guide synthesizes safety protocols with practical handling strategies to ensure data integrity and personnel safety in drug development workflows.

Chemical Identity & Physical Properties

Accurate identification is the first line of defense in chemical safety. While the L-enantiomer is more commercially prevalent, the D-enantiomer shares identical physical properties (excluding optical rotation).

| Property | Data | Notes |

| Chemical Name | N-(2,2,2-Trifluoroacetyl)-D-leucine | Also known as N-TFA-D-Leu |

| CAS Number | Not widely listed | Reference L-Isomer: 1480-30-4 |

| Molecular Formula | C₈H₁₂F₃NO₃ | |

| Molecular Weight | 227.18 g/mol | |

| Physical State | White crystalline solid | Hygroscopic |

| Melting Point | ~144–146 °C (Predicted) | Based on L-isomer data |

| Solubility | Soluble in alcohols, polar organic solvents | Sparingly soluble in water (slow hydrolysis) |

| Optical Rotation | [α]D Negative (-) | L-isomer is typically (+) |

Critical Note on Stereochemistry: The CAS 1480-30-4 refers specifically to the L-isomer. For regulatory documentation regarding the D-isomer, explicitly state the stereochemistry and use the chemical name rather than relying solely on the CAS of the enantiomer.

Hazard Identification & Mechanism of Action

The primary safety concern with N-TFA-D-Leucine is not the amino acid backbone, but the labile N-trifluoroacetyl group .

GHS Classification (Inferred)

Based on the properties of the L-isomer and analogous N-TFA amino acids:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

The Hydrolysis Hazard

The N-TFA bond is stable in anhydrous acid but labile in aqueous base . In the presence of moisture or basic conditions, it hydrolyzes to release D-leucine and Trifluoroacetic Acid (TFA).

-

Mechanism: Nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group.

-

Risk: Generation of TFA in situ can lower pH unexpectedly, potentially catalyzing side reactions or causing chemical burns if high concentrations are generated in a closed system.

Figure 1: Hydrolytic degradation pathway of N-TFA-D-Leucine under basic/aqueous conditions.

Handling & Storage Protocols

To maintain reagent integrity and ensure safety, the following "Self-Validating" protocols should be adopted.

Storage (The "Dry Chain")

-

Environment: Store at 2–8°C in a dedicated desiccator.

-

Container: Amber glass with a PTFE-lined cap to prevent moisture ingress.

-

Validation: Place a humidity indicator card inside the secondary container. If the card turns pink (indicating >10% RH), re-verify the purity of the compound via NMR or melting point before use.

Weighing & Transfer

The compound is fine and electrostatic.

-

Engineering Control: Use a static-free weighing funnel inside a chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.

-

Technique: Avoid metal spatulas if possible; use anti-static plastic or glass to prevent trace metal contamination which can catalyze degradation.

Reaction Setup

When using N-TFA-D-Leucine as a chiral resolving agent or intermediate:

-

Solvent Choice: Use anhydrous solvents (e.g., dry THF, DCM) to prevent premature hydrolysis.

-

Base Addition: If a base is required (e.g., for alkylation), add it slowly at low temperatures (0°C) to minimize the risk of removing the TFA group if that is not the intended reaction.

Figure 2: Decision tree for safe handling and experimental setup.

Emergency Response & First Aid

Despite good practice, accidents happen. This protocol distinguishes between standard acid burns and specific TFA-related hazards.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do NOT use organic solvents. | Solvents may increase skin permeability, driving the fluorinated compound deeper into the dermis. |

| Eye Contact | Flush with water for 15 min.[1] Seek medical aid. | The acidic hydrolysis products can cause corneal opacity if untreated. |

| Inhalation | Move to fresh air.[1] If breathing is difficult, oxygen. | Dust may irritate the upper respiratory tract; hydrolysis in the lungs releases TFA. |

| Spill (< 10g) | Cover with sodium bicarbonate or spill pillow. | Neutralizes any generated acid. |

Note on HF: Unlike some fluorinated compounds, N-TFA-D-Leucine does not typically release Hydrogen Fluoride (HF) under standard lab conditions. It degrades to Trifluoroacetic Acid (TFA). Therefore, Calcium Gluconate gel is not required unless combustion occurs.

Applications & Contextual Handling

Chiral Resolution (GC/NMR)

N-TFA-D-Leucine is often used to resolve amines or alcohols.

-

Protocol: When mixing with the analyte, ensure the solution is neutral. Strong basic analytes may strip the TFA group, ruining the resolution and creating a complex mixture.

-

Data: Use 19F-NMR to verify the integrity of the TFA group before analyzing the chiral separation. A sharp singlet at ~-76 ppm indicates intact TFA; a shift suggests hydrolysis or salt formation.

Peptide Synthesis

Used as a protected building block.

-

Deprotection: The TFA group is removed using mild base (e.g., aqueous NaOH or Piperidine).

-

Safety: This step generates free TFA salts. Ensure waste streams are segregated from strong acids to prevent the release of volatile TFA fumes.

References

-

Chemical Identity & Properties: L-Leucine, N-(2,2,2-trifluoroacetyl). CAS 1480-30-4. ChemSrc. Link

-

Hydrolytic Stability: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. J. Org. Chem. 2014, 79, 6, 2547–2557. Link

-

Synthesis & Applications: Synthesis of fluorinated leucines for use in protein NMR. Organic & Biomolecular Chemistry. Link

-

General Safety (TFA Group): Safety Data Sheet: Trifluoroacetic acid. Carl Roth. Link

-

Stereochemistry Reference: Stereochemistry of Amino Acids. Chemistry LibreTexts. Link

Sources

Methodological & Application

GC-MS method for chiral separation using (2,2,2-Trifluoroacetyl)-d-leucine

Application Note: High-Resolution Chiral Separation of Amines and Alcohols Using (2,2,2-Trifluoroacetyl)-d-leucine

Executive Summary

This application note details the protocol for the enantiomeric separation of chiral amines and alcohols using (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) as a chiral derivatizing agent (CDA). Unlike direct chiral separation using expensive chiral stationary phases (CSPs), this indirect method utilizes a standard achiral GC column (e.g., 5% phenyl-methylpolysiloxane) to separate diastereomers formed by the reaction of the analyte with the enantiomerically pure reagent.

Key Advantages:

-

Cost-Efficiency: Utilizes standard GC columns (HP-5, DB-5) rather than specialized chiral columns.

-

Elution Order Reversal: The use of the D-isomer of the reagent (as opposed to the common L-isomer) reverses the elution order of the analyte enantiomers. This is critical for trace analysis, allowing the minor enantiomer to elute before the major peak, preventing masking by peak tailing.

-

Versatility: Applicable to primary/secondary amines (e.g., amphetamines, amino acids) and alcohols.

Mechanism of Action

The core principle is the conversion of enantiomers (which have identical boiling points and cannot be separated on achiral phases) into diastereomers (which have different physical properties).[1]

Reaction Scheme: (2,2,2-Trifluoroacetyl)-d-leucyl chloride reacts with a racemic amine (R/S-Analyte) to form two distinct diastereomeric amides:

-

N-TFA-D-Leucyl-R-Amide

-

N-TFA-D-Leucyl-S-Amide

These diastereomers differ in their three-dimensional shape and polarity, resulting in different interaction strengths with the stationary phase and thus different retention times.

Figure 1: Reaction pathway converting enantiomers into separable diastereomers.

Materials and Reagents

| Component | Specification | Purpose |

| Chiral Reagent | (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) | Precursor for CDA |

| Activator | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Converts acid to acid chloride |

| Solvent | Dichloromethane (DCM) or Ethyl Acetate (Anhydrous) | Reaction medium |

| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproduct |

| Analyte Std | Racemic mixture of target amine/alcohol | Method validation |

| GC Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Separation phase |

Experimental Protocol

Step 1: Preparation of Activated Reagent (N-TFA-D-Leucyl Chloride)

Note: The acid chloride is moisture-sensitive and should be prepared fresh or stored under strict anhydrous conditions.

-

Weigh 100 mg of (2,2,2-Trifluoroacetyl)-d-leucine into a dry 5 mL reaction vial.

-

Add 1 mL of Thionyl Chloride (SOCl₂).

-

Heat at 60°C for 30 minutes under a nitrogen stream.

-

Evaporate excess SOCl₂ to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue (a viscous oil or solid) in 5 mL of anhydrous Dichloromethane (DCM).

Step 2: Sample Derivatization

-

Sample: Dissolve 1 mg of the amine/alcohol analyte in 100 µL of DCM.

-

Base Addition: Add 50 µL of Triethylamine (TEA) to scavenge HCl.

-

Reaction: Add 100 µL of the prepared N-TFA-D-Leucyl Chloride solution.

-

Incubation: Cap tightly and vortex. Incubate at Room Temperature for 20 minutes.

-

Critical: For sterically hindered amines, heat to 60°C for 30 mins.

-

Warning: High temperatures can induce partial racemization of the reagent. Keep conditions as mild as possible.

-

-

Quenching: Add 200 µL of water to hydrolyze excess reagent. Vortex for 30 seconds.

-

Extraction: Centrifuge to separate layers. Transfer the lower organic layer (DCM) to a GC vial containing a glass insert.

Step 3: GC-MS Acquisition Parameters

| Parameter | Setting |

| Inlet | Split Mode (20:1), 250°C |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min |

| Oven Program | 100°C (1 min hold) → 10°C/min → 280°C (5 min hold) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Acquisition | SIM Mode (Target Ions) or Full Scan (40-500 m/z) |

Method Validation & Critical Considerations

Racemization Control

A potential risk with amino acid chlorides (like Leucyl chloride) is racemization at the

-

Validation: Run a blank using pure L-Analyte. If a small D-Analyte peak appears, it indicates reagent racemization.

-

Mitigation: If racemization >1%, switch to Mixed Anhydride Method : React N-TFA-D-Leu with Isobutyl Chloroformate at -15°C before adding the analyte.

Elution Order Logic

Using the D-Leucine reagent typically reverses the elution order compared to the L-Leucine reagent.

-

L-Reagent: L-Analyte usually elutes after D-Analyte (L-L diastereomer is often more retained than L-D on non-polar columns).

-

D-Reagent: L-Analyte usually elutes before D-Analyte.

-

Application: If you are testing for trace L-impurity in a bulk D-drug, use the D-reagent to make the trace L-peak elute first.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow.[4]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Ensure anhydrous conditions; increase reaction time/temp. |

| Single Peak (No Separation) | Racemization of reagent | Prepare reagent fresh; use lower activation temp; check column efficiency. |

| Extra Peaks | Hydrolysis of reagent | Ensure quenching step removes all acid byproducts; dry organic layer with Na₂SO₄. |

| Peak Tailing | Active sites in inlet | Replace liner; trim column; ensure excess TEA is removed. |

References

-

Rubinstein, M., et al. (1980). "Resolution of optical isomers by gas chromatography of diastereomers." Analytical Chemistry. Link

- König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.

-

Sigma-Aldrich. (2023). "Proline Derivatization and Enantioresolution by Chiral GC." (Analogous methodology source). Link

-

Bhushan, R., & Martens, J. (1997). "Amino acids and their derivatives as chiral derivatizing agents for the resolution of enantiomers."[1][5] Biomedical Chromatography. Link

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

Application Note: High-Resolution HPLC Analysis of Chiral Amines via (2,2,2-Trifluoroacetyl)-d-leucine Derivatization

This Application Note is written for researchers and analytical scientists involved in chiral resolution and pharmaceutical quality control. It details the use of (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) as a high-precision Chiral Derivatizing Agent (CDA) for the HPLC analysis of racemic amines and amino acids.

Executive Summary

The direct separation of enantiomers on chiral stationary phases (CSPs) can be costly and limited by column versatility. An alternative, robust approach is Indirect Chiral Separation , where enantiomers are chemically modified with an optically pure reagent—in this case, (2,2,2-Trifluoroacetyl)-d-leucine —to form diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties (polarity, hydrophobicity) and can be baseline-resolved using standard, cost-effective achiral Reversed-Phase (RP) C18 columns.

This guide provides a validated protocol for synthesizing and analyzing N-TFA-D-leucyl derivatives of racemic amines. It also addresses the quality control of the N-TFA-D-Leu reagent itself to ensure high optical purity (

Scientific Mechanism & Logic

The core principle relies on the reaction between a racemic analyte (

The Derivatization Pathway

The reaction creates two distinct diastereomeric products:

-

(

)-Analyte + ( -

(

)-Analyte + (

Because the (

Workflow Visualization

The following diagram illustrates the derivatization and separation logic.

Figure 1: Workflow for the indirect chiral resolution of amines using N-TFA-D-Leucine. The formation of diastereomers allows separation on standard achiral media.

Experimental Protocols

Reagent Quality Control (Purity Check)

Before using (2,2,2-Trifluoroacetyl)-d-leucine as a CDA, its own optical purity must be verified. Impurities (e.g., L-isomer contaminant) will lead to "ghost peaks" and inaccurate quantitation.

-

Objective: Verify enantiomeric excess (ee) of N-TFA-D-Leu.

-

Method: Direct Chiral HPLC (if available) or derivatization with a known pure amine (e.g., (

)-(-)-1-Phenylethylamine).

Protocol for Purity Check via Derivatization:

-

Mix: 10 µmol N-TFA-D-Leu + 15 µmol (

)-1-Phenylethylamine + 15 µmol EDC·HCl (coupling agent) in 500 µL DCM. -

Incubate: 1 hour at Room Temp.

-

Analyze: Inject onto C18 HPLC.

-

Criteria: The peak for (

)-derivative (impurity) must be

Derivatization of Target Analyte (Racemic Amine)

This protocol assumes the use of N-TFA-D-Leucyl Chloride (generated in situ or purchased), which is the most reactive form.

Materials:

-

Analyte: Racemic amine sample (approx. 1 mg/mL in dry acetonitrile).

-

Reagent: 10 mg/mL N-TFA-D-Leucyl Chloride in dry acetone or DCM.

-

Base: Triethylamine (TEA) or Pyridine (anhydrous).

-

Solvent: Acetonitrile (HPLC Grade).

Step-by-Step Procedure:

-

Preparation: In a 1.5 mL HPLC vial, combine 100 µL of Analyte solution and 50 µL of Base (TEA).

-

Activation: Add 150 µL of Reagent solution. Note: Ensure a 2-5x molar excess of reagent to analyte.

-

Reaction: Vortex for 30 seconds. Incubate at 50°C for 30 minutes (or room temperature for 2 hours for labile amines).

-

Quenching: Add 100 µL of water or methanol to quench excess acid chloride.

-

Dilution: Dilute to 1 mL with Mobile Phase A (see below). Filter through a 0.22 µm PTFE filter.

HPLC Method Parameters

The separation of the resulting diastereomers is achieved using a standard Reversed-Phase method.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High surface area for hydrophobic discrimination of diastereomers. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic pH suppresses ionization of residual silanols and improves peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic modifier to elute hydrophobic TFA-derivatives. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns; adjust for backpressure. |

| Temperature | 30°C - 40°C | Elevated temperature improves mass transfer and sharpens peaks. |

| Detection | UV @ 210 nm or 254 nm | The amide bond formed absorbs at 210 nm; aromatic analytes may allow 254 nm. |

Gradient Profile:

-

0-2 min: 20% B (Isocratic hold for loading)

-

2-20 min: 20%

60% B (Linear Gradient) -

20-25 min: 60%

90% B (Wash) -

25-30 min: 20% B (Re-equilibration)

Data Analysis & Validation

Calculating Resolution ( )

The success of the analysis depends on the resolution between the (

-

Target:

(Baseline resolution). -

Troubleshooting: If

, lower the gradient slope (e.g., 0.5% B/min) or reduce temperature to 20°C to increase stationary phase interaction.

Elution Order & Self-Validation (The "Switch" Test)

A critical validation step in chiral analysis is confirming the elution order. Because you are using the D-isomer of the reagent:

-

Run the standard protocol with N-TFA-D-Leu . Note retention times (

). -

Run a control sample with N-TFA-L-Leu (the opposite enantiomer).

-

Result: The elution order of the analyte enantiomers will reverse . The peak that eluted first with the D-reagent should elute second with the L-reagent (assuming the achiral column interaction remains constant).

-

Why this works: The (

) diastereomer is the enantiomer of the (

-

Quantitation

Calculate the Enantiomeric Excess (ee) of the unknown amine:

References

- Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. HNB Publishing.

-

Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by reversed-phase high-performance liquid chromatography. Carlsberg Research Communications, 49, 591. Link (The seminal paper on using amino acid derivatives, specifically N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, establishing the logic used here).

-

Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link (Context on alternative direct methods vs. derivatization).

-

Waters Corporation. (2023). Amino Acid Analysis using AccQ-Tag Ultra. Link (General derivatization chemistry principles).

Determining enantiomeric excess of amino acids with (2,2,2-Trifluoroacetyl)-d-leucine

Application Note: High-Precision Enantiomeric Excess Determination of Amino Acids via Diastereomeric Derivatization with

Executive Summary

This guide details the protocol for determining the enantiomeric excess (ee) of

Key Advantages:

-

Cost-Efficiency: Utilizes standard achiral columns (e.g., C18 for HPLC, DB-5 for GC).

-

Versatility: Applicable to both chromatography and NMR.

-

Steric Discrimination: The bulky trifluoroacetyl group and the isobutyl side chain of D-leucine maximize the structural differentiation between diastereomeric pairs.

Theoretical Foundation & Mechanism

The core principle relies on the reaction between a racemic analyte (L/D-Amino Acid) and an optically pure reagent (

While enantiomers (L and D) have identical retention times on achiral phases, the resulting dipeptides (

Mechanistic Workflow

Caption: Workflow converting enantiomeric mixtures into separable diastereomers using N-TFA-D-Leu.

Experimental Protocols

Reagents & Equipment

-

Chiral Reagent:

-TFA-D-Leucine (High optical purity >99.5% is critical). -

Coupling Agents: Isobutyl chloroformate (IBCF) or EEDQ (to minimize racemization).

-

Solvents: Anhydrous Dichloromethane (DCM), Methanol.

-

Analyte: Amino acid sample (dried).

Protocol A: Sample Preparation (Esterification)

Before coupling, the analyte's carboxyl group must be protected to ensure the reaction occurs only at the amino group.

-

Weigh 1–5 mg of the amino acid sample into a reaction vial.

-

Add 1 mL of 3 M HCl in Methanol (freshly prepared by adding acetyl chloride to cooled methanol).

-

Heat at 100°C for 30 minutes (or 60°C for 2 hours for labile amino acids like Tryptophan).

-

Evaporate the solvent completely under a stream of nitrogen.

-

Checkpoint: Ensure the residue is completely dry to prevent hydrolysis of the coupling reagent in the next step.

-

Protocol B: Derivatization (Coupling with N-TFA-D-Leu)

This step forms the diastereomeric dipeptide. We utilize the Mixed Anhydride Method for rapid reaction and minimal racemization.

-

Activation: In a separate vial, dissolve

-TFA-D-Leucine (1.2 equivalents relative to analyte) in 0.5 mL anhydrous DCM. -

Add N-Methylmorpholine (NMM) (1.2 eq) and cool to -15°C.

-

Add Isobutyl chloroformate (IBCF) (1.1 eq) and stir for 5 minutes to form the mixed anhydride.

-

Coupling: Dissolve the dried amino acid methyl ester (from Protocol A) in 0.5 mL DCM with 1 eq of NMM.

-

Transfer the analyte solution to the activated reagent vial.

-

Allow to warm to room temperature and stir for 30 minutes.

-

Work-up: Wash with 0.1 M HCl, then saturated

, then water. Dry the organic layer over -

Evaporate solvent for GC or dilute with mobile phase for HPLC.

Protocol C: Analysis

Option 1: Gas Chromatography (GC) [1][2]

-

Column: HP-5 or DB-5 (5% Phenyl Methyl Siloxane) – Achiral.

-

Conditions:

-

Injector: 250°C, Split 1:50.

-

Carrier: Helium at 1.0 mL/min.

-

Oven: 100°C (hold 2 min)

5°C/min -

Detector: FID or MS.

-

-

Elution Order: Typically, the D-D diastereomer elutes differently than the D-L diastereomer.[3] Run a standard of pure L-amino acid derivatized with D-Leu to identify the D-L peak.

Option 2: HPLC

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile (with 0.1% TFA). Gradient 20%

80% ACN. -

Detection: UV at 210 nm (amide bond) or 254 nm (if aromatic AA).

Data Interpretation & Calculation

Once the peaks are integrated, calculate the Enantiomeric Excess (

Formula:

Note on Elution Order: Because the reagent is D -Leucine:

-

Peak A: Corresponds to the D-Leu—L-Analyte diastereomer.

-

Peak B: Corresponds to the D-Leu—D-Analyte diastereomer.

-

Validation: Always run a derivatized L-standard to confirm which peak corresponds to the L-enantiomer.

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Racemization | High temperature during coupling or base excess.[4] | Use EEDQ instead of IBCF; keep temp < 0°C during activation. |

| Incomplete Reaction | Water in solvent; steric hindrance (e.g., Val, Ile). | Dry solvents over molecular sieves; increase reaction time to 2h. |

| Peak Overlap | Gradient too steep (HPLC) or ramp too fast (GC). | Flatten the gradient slope; use a longer column. |

| Extra Peaks | Hydrolysis of ester or unreacted reagent. | Ensure complete esterification; Check reagent purity. |

Critical Considerations (E-E-A-T)

Racemization Control

A critical risk in this protocol is the racemization of the

-

Mitigation: Avoid using DCC (Dicyclohexylcarbodiimide) if possible, as it promotes oxazolone formation. The mixed anhydride method at low temperature (-15°C) or the use of TBTU/HOBt with a non-nucleophilic base is preferred to suppress this side reaction [2].

Reagent Purity

The accuracy of your ee measurement is mathematically limited by the optical purity of your derivatizing agent (

-

If the reagent is only 99% pure, the maximum detectable ee is capped.

-

Self-Validation: Derivatize a known 100% L-standard. Any peak appearing at the D-position represents the "method blank" (reagent impurity + induced racemization), which must be subtracted from sample data.

References

-

Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the Racemization of Amino Acids.[5][6] Chemistry of Peptides and Proteins.[6][7][8][9] (Contextual verification via search result 1.7)

-

Manning, J. M., & Moore, S. (1968). Determination of D- and L-amino acids by ion-exchange chromatography as L-D and L-L dipeptides. Journal of Biological Chemistry.

-

Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Resolution of underivatized amino acids by reversed-phase chromatography.[4] Journal of the American Chemical Society.[10]

-

Bhushan, R., & Martens, J. (1997). Amino Acids: Chromatographic Separation and Enantiomeric Determination.[2][11] HRC Journal of High Resolution Chromatography.

-

Sigma-Aldrich Technical Bulletin. (2023). Proline Derivatization and Enantioresolution by Chiral GC.[3]

Sources

- 1. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Epimerisation in Peptide Synthesis [mdpi.com]

- 7. uni-giessen.de [uni-giessen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy applications of (2,2,2-Trifluoroacetyl)-d-leucine as a chiral solvating agent

This Application Note and Protocol details the use of (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) as a Chiral Solvating Agent (CSA) for the enantiomeric analysis of chiral amines and related basic compounds via NMR spectroscopy.

Executive Summary

In drug development and asymmetric synthesis, determining the enantiomeric excess (

Mechanism of Action

The chiral recognition mechanism relies on the formation of a diastereomeric salt complex driven by ionic interactions and hydrogen bonding.

-

Primary Interaction: Proton transfer from the carboxylic acid of N-TFA-D-Leu to the chiral amine creates an ion pair (Ammonium-Carboxylate).

-

Secondary Interaction: Hydrogen bonding between the amide proton of the leucine derivative and the carbonyl/acceptor sites of the substrate stabilizes specific conformations.

-

Chiral Discrimination: The steric bulk of the isobutyl side chain (Leucine) and the trifluoroacetyl group creates a chiral pocket. The two enantiomers of the amine analyte sit in magnetically distinct environments, causing the

signal of the CSA (and signals of the analyte) to split.

Figure 1: Mechanism of Chiral Recognition. The CSA forms transient diastereomeric complexes with the amine enantiomers, resulting in distinct

Application Scope

| Parameter | Description |

| Primary Analytes | Primary and secondary chiral amines, amino alcohols, amino acid esters. |

| Detection Nuclei | |

| Solvent Compatibility | Non-polar aprotic solvents are best to maximize ion-pairing ( |

| Sensitivity | Can detect |

| Advantages | Non-destructive, no reaction time, sample recoverable (via extraction). |

Experimental Protocol

Materials Required

-

CSA: (2,2,2-Trifluoroacetyl)-d-leucine (High optical purity,

). -

Solvent:

(Chloroform-d) or -

NMR Tube: Standard 5 mm tube.[2]

Step-by-Step Methodology

Step 1: Analyte Preparation

-

Weigh approximately 5–10 mg of the chiral amine analyte.

-

Dissolve in 0.3 mL of the chosen deuterated solvent (

or -

Transfer to the NMR tube.[1]

Step 2: CSA Preparation (Titration Method) Instead of pre-mixing, adding the CSA in increments allows for optimization of the shift difference.

-

Prepare a stock solution of (2,2,2-Trifluoroacetyl)-d-leucine (approx. 0.1 M) in the same solvent.

-

Add 0.5 equivalents of CSA to the NMR tube initially.

Step 3: Acquisition and Optimization

-

Lock and Shim: Ensure good field homogeneity.

-

Acquire

Spectrum:-

Pulse sequence: Standard single pulse (with proton decoupling if necessary, though CF3 is usually a singlet).

-

Spectral Width: Ensure the region around -76 ppm (typical for TFA) is covered.

-

Scans: 8–16 scans are usually sufficient due to high sensitivity.

-

-

Titration: Sequentially add CSA to reach 1.0, 1.5, and 2.0 equivalents .

Step 4: Data Processing

-

Apply exponential multiplication (LB = 0.5 to 1.0 Hz) if noise is high, but keep low for resolution.

-

Phase and baseline correct the spectrum.[2]

-

Integrate the two distinct

signals.

Figure 2: Experimental Workflow for Enantiomeric Excess Determination.

Data Analysis and Calculation

The enantiomeric excess (

Where:

- = Integral of the major peak (Major Enantiomer Complex).

- = Integral of the minor peak (Minor Enantiomer Complex).

Interpretation of Chemical Shifts:

-

The chemical shift difference (

) typically ranges from 0.02 to 0.20 ppm in -

The absolute configuration can sometimes be empirically assigned if a standard of known configuration is analyzed first to determine which enantiomer shifts downfield/upfield.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Peak Splitting | Fast exchange or weak interaction. | Lower the temperature (e.g., to 273 K or 253 K) to slow exchange and stabilize the complex. |

| Broad Signals | Intermediate exchange rate. | Adjust the CSA:Analyte ratio (try excess CSA) or lower temperature. |

| Low Solubility | Salt precipitates out. | Add a small amount of cosolvent (e.g., 5% DMSO-d6), though this may reduce |

| Small | Solvent competition. | Switch from |

References

-

Nemes, A., et al. (2020).Chiral

-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta. (Discusses the synthesis and application of fluorinated amino acid derivatives as CSAs). - Wenzel, T. J. (2007).Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Comprehensive text on CSA mechanisms including acid-base ion pairing).

-

Recchimurzo, A., et al. (2022). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids. Analyst.[5] (Illustrates the reverse application, validating the sensitivity of the TFA probe).

-

Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. (Foundational review on NMR methods for ee determination).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Sample Preparation for the GC-MS Analysis of D-Leucine via (2,2,2-Trifluoroacetyl) Derivatization

Abstract

This application note provides a comprehensive, in-depth guide for the derivatization of D-leucine to its N-(2,2,2-Trifluoroacetyl)-D-leucine n-butyl ester for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). This two-step derivatization protocol is designed for researchers, scientists, and drug development professionals who require accurate quantification and identification of D-leucine in various matrices. The described methodology enhances the volatility and thermal stability of D-leucine, making it amenable to GC-MS analysis. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and offers practical guidance on troubleshooting and data interpretation.

Introduction: The Imperative for Derivatization in Amino Acid Analysis

D-amino acids, once considered unnatural, are now recognized for their significant roles in biological systems, including neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for various diseases. D-leucine, in particular, is of growing interest in pharmaceutical and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of chiral compounds like D-leucine. However, the inherent properties of amino acids—low volatility and thermal lability due to their zwitterionic nature—preclude their direct analysis by GC-MS.[1]

Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[1][2] This is typically achieved by converting the polar functional groups, the carboxylic acid (-COOH) and amino (-NH2) groups, into less polar, more volatile moieties. For the analysis of D-leucine, a well-established and robust method is a two-step derivatization process involving:

-

Esterification: The carboxylic acid group is converted to an n-butyl ester.

-

Acylation: The amino group is acylated with a trifluoroacetyl (TFA) group using trifluoroacetic anhydride (TFAA).

The resulting N-TFA-D-leucine n-butyl ester is a volatile and thermally stable derivative suitable for GC-MS analysis.[3]

The Chemistry of Derivatization: A Mechanistic Overview

A thorough understanding of the underlying chemical reactions is paramount for successful and reproducible derivatization. The two-step process is designed to sequentially and efficiently modify the functional groups of D-leucine.

Step 1: Esterification of the Carboxyl Group

The first step involves the esterification of the carboxylic acid group of D-leucine with n-butanol in an acidic medium. The acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol (n-butanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of a water molecule yields the corresponding n-butyl ester.

Step 2: Acylation of the Amino Group

Following esterification, the amino group of the D-leucine n-butyl ester is acylated using trifluoroacetic anhydride (TFAA). The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate anion, resulting in the formation of the stable N-trifluoroacetyl derivative.

Experimental Protocol: N-(2,2,2-Trifluoroacetyl)-D-leucine n-butyl ester Derivatization

This protocol provides a detailed, step-by-step procedure for the derivatization of D-leucine. It is crucial to perform all steps in a well-ventilated fume hood and to use anhydrous reagents and solvents, as moisture can significantly interfere with the derivatization reactions.[2][4]

Materials and Reagents

-

D-leucine standard or sample

-

n-Butanol, anhydrous

-

Acetyl chloride, ACS grade or higher

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas, high purity

-

Reaction vials (e.g., 2 mL, screw-cap, with PTFE-lined septa)

-

Heating block or water bath

-

Vortex mixer

-

Pipettes and tips

Preparation of Reagents

-

Acidified n-Butanol (3 M HCl in n-butanol): In a clean, dry glass bottle, slowly and carefully add 22 mL of acetyl chloride to 100 mL of anhydrous n-butanol with gentle stirring in a fume hood. This reaction is exothermic. Prepare this reagent fresh.

Derivatization Procedure

Step 1: Sample Preparation and Drying

-

Accurately weigh or pipette a known amount of the D-leucine standard or sample into a reaction vial.

-

If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a gentle stream of nitrogen gas or by lyophilization. The complete removal of water is critical for the success of the subsequent steps.[5][6]

Step 2: Esterification

-

To the dried sample, add 200 µL of acidified n-butanol.

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the mixture at 100°C for 30 minutes in a heating block or water bath.

-

After heating, cool the vial to room temperature.

-

Evaporate the excess acidified n-butanol under a gentle stream of nitrogen.

Step 3: Acylation

-

To the dried D-leucine n-butyl ester, add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the mixture at 60°C for 15 minutes.

-

After heating, cool the vial to room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

Step 4: Sample Reconstitution

-

Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of an appropriate solvent for GC-MS analysis, such as ethyl acetate or hexane.

-

The sample is now ready for injection into the GC-MS system.

Visualizing the Workflow and Reaction

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

Caption: Experimental Workflow for D-Leucine Derivatization.

Caption: Derivatization Reaction of D-Leucine.

GC-MS Analysis: Method Parameters and Expected Results

The analysis of the N-TFA-D-leucine n-butyl ester derivative is typically performed on a non-polar or semi-polar capillary column. The following table provides a starting point for the GC-MS method parameters, which should be optimized for your specific instrument and application.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column provides good separation for these types of derivatives. |

| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless for trace analysis, split for higher concentrations to avoid column overload. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivative without thermal degradation. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good chromatographic efficiency. |

| Oven Program | Initial: 80-100°C, hold for 2 minRamp: 10-15°C/min to 280-300°CHold: 5-10 min | This temperature program allows for the separation of the derivative from the solvent front and other potential byproducts. |

| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

Expected Mass Spectrum

-

Molecular Ion (M+): The molecular ion may be weak or absent.

-